molecular formula C14H24N2O2 B15155851 (4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole

(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole

Cat. No.: B15155851
M. Wt: 252.35 g/mol
InChI Key: RRKVGDPHNBRCMZ-UHFFFAOYSA-N
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Description

(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two oxazole rings and chiral centers, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the desired enantiomer. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and advanced purification techniques can further enhance the production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more complex molecule with additional functional groups, while reduction could result in a simpler, more reactive compound.

Scientific Research Applications

(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole include:

  • (1S,4R)-4-tert-butoxycarbonylamino-cyclopent-2-enyl-1-methylpropyl
  • (1S,4R)-1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol

Uniqueness

What sets (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole apart is its specific chiral centers and the presence of two oxazole rings, which can impart unique reactivity and interactions compared to other similar compounds. This makes it particularly valuable in applications requiring precise stereochemistry and specific molecular interactions.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

4-butan-2-yl-2-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3

InChI Key

RRKVGDPHNBRCMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC

Origin of Product

United States

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